molecular formula C6H8BrNO2 B2505486 4-溴-3-甲氧基甲基-5-甲基异恶唑 CAS No. 1000894-06-3

4-溴-3-甲氧基甲基-5-甲基异恶唑

货号: B2505486
CAS 编号: 1000894-06-3
分子量: 206.039
InChI 键: FKKLSNLBZGYPDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-3-methoxymethyl-5-methylisoxazole is a useful research compound. Its molecular formula is C6H8BrNO2 and its molecular weight is 206.039. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-methoxymethyl-5-methylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-methoxymethyl-5-methylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

异恶唑衍生物已经被合成并对其抗菌特性进行了评估。例如,3-(5-甲基异恶唑-3-基)-1,2,4-三唑并[3,4-b]-1,3,4-噻二嗪衍生物的合成和抗菌活性得到了探索,突出了异恶唑化合物在新型抗菌剂开发中的潜力 (Hui 等人,2010)

控释制剂

对生物活性聚合物的研究导致了基于异恶唑化合物改性的控释制剂。一项研究证明了这些化合物具有杀菌作用,以及它们在开发化学控释制剂中的潜力 (Tai 等人,2002)

光动力疗法应用

异恶唑衍生物已对其在光动力疗法 (PDT) 中的适用性进行了研究,PDT 是癌症的一种治疗方式。一项关于合成带有异恶唑衍生物基团的新型锌酞菁化合物的研究显示出有希望的 PDT 应用特性,包括高单线态氧量子产率 (Pişkin 等人,2020)

有机合成

异恶唑是合成有机物中的关键中间体。一项研究详细介绍了通过钯催化的偶联反应合成 4-取代 3-乙氧基-5-甲基异恶唑,展示了异恶唑化合物在构建复杂分子结构中的多功能性 (Kromann 等人,2001)

环境和生物应用

异恶唑衍生物已被评估其环境和生物应用,例如在药物化合物的生物降解中。对磺胺甲恶唑 (SMX) 降解机制的研究将异恶唑衍生物确定为副产品,有助于我们了解环境中的抗生素降解途径 (Mulla 等人,2018)

属性

IUPAC Name

4-bromo-3-(methoxymethyl)-5-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO2/c1-4-6(7)5(3-9-2)8-10-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKLSNLBZGYPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-bromosuccinimide (590 mg, 3.31 mmol) was added to 3-methoxymethyl-5-methyisoxazole (351 mg, 2.76 mmol) in DMF (3.5 mL) at room temperature under nitrogen. The reaction was heated at 60° C. for 15 h then allowed to cool to room temperature. Ether (50 mL) was added to the reaction mixture, then washed with water (3×10 mL), saturated aqueous sodium hydrogen carbonate (10 mL), and brine (10 mL). The organic layer was dried over magnesium sulfate, filtered, and evaporated to provide 526 mg (92% yield) of 4-bromo-3-methoxymethyl-5-methylisoxazole as a clear liquid which was used in the next step without further purification: 1H NMR (300 MHz, CDCl3) δ ppm 4.50 (s, 2H), 3.41 (s, 3H), 2.43 (s, 3H).
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
351 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。